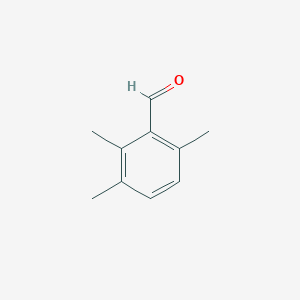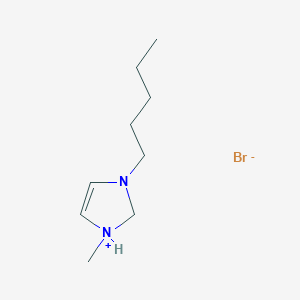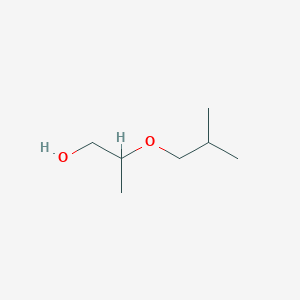![molecular formula C10H16ClNO2 B1655362 2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride CAS No. 35266-65-0](/img/structure/B1655362.png)
2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride
Overview
Description
2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride is a chemical compound with the molecular formula C9H13NO.ClH. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as N-Methyl-p-tyramine hydrochloride and is recognized for its role in stimulating pancreatic exocrine secretion through the cholinergic gastro-pancreatic reflex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride typically involves the reaction of 4-hydroxyphenethylamine with methanol in the presence of hydrochloric acid. The reaction conditions include maintaining a temperature range of 0-5°C and using a solvent such as methanol or DMSO .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes purification steps such as recrystallization to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in neurotransmitter pathways and its effects on cellular signaling.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions, including its role in stimulating pancreatic secretion.
Industry: Utilized as a preservative in food and cosmetics due to its antibacterial properties
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride involves its interaction with cholinergic receptors, leading to the stimulation of pancreatic exocrine secretion. This compound acts on molecular targets such as muscarinic acetylcholine receptors, triggering a cascade of intracellular signaling pathways that result in the secretion of digestive enzymes .
Comparison with Similar Compounds
Similar Compounds
N-Methyltyramine: Similar structure but lacks the methoxy group.
Phenylethylamine: Lacks both the methoxy and methylamino groups.
Tyramine: Lacks the methoxy group and has a hydroxyl group instead of a methoxy group.
Uniqueness
2-Methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride is unique due to its specific structural features, such as the presence of both methoxy and methylamino groups, which contribute to its distinct chemical and biological properties. These features make it particularly effective in stimulating pancreatic secretion and provide it with unique antibacterial properties .
Properties
IUPAC Name |
2-methoxy-4-[2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-6-5-8-3-4-9(12)10(7-8)13-2;/h3-4,7,11-12H,5-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUOJWQYRKCWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=C(C=C1)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35266-65-0 | |
| Record name | Phenol, 2-methoxy-4-[2-(methylamino)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35266-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)

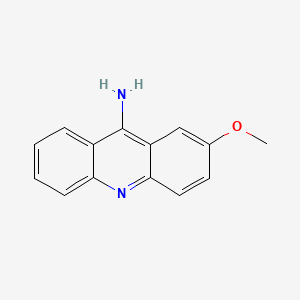
![n-[2-(4-Methoxyphenyl)ethyl]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1655282.png)
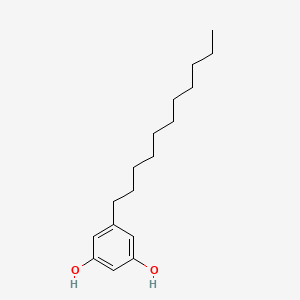
![Spiro[4.4]nonan-2-one](/img/structure/B1655285.png)
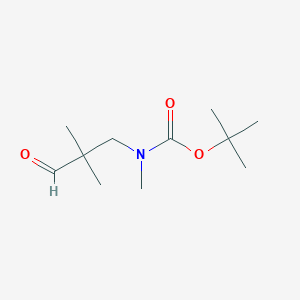
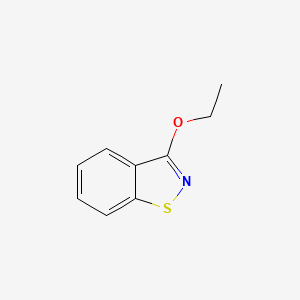
![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B1655292.png)
![Benzene, 1,1'-[sulfonylbis(methylene)]bis[3,4-dichloro-](/img/structure/B1655293.png)
